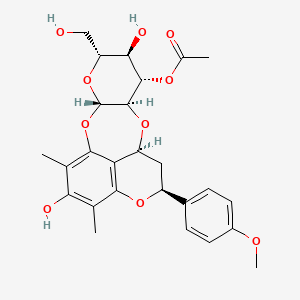

abacopterin B

Description

Abacopterin B is a flavan-4-ol glycoside isolated from the rhizomes of Abacopteris penangiana (syn. Pronephrium penangianum), a fern species traditionally used in Chinese and Southeast Asian medicine for treating inflammation, metabolic disorders, and benign prostatic hyperplasia (BPH) . Structurally, it belongs to a class of flavonoid derivatives characterized by a 7-hydroxy-4'-methoxy-6,8-dimethylanthocyanidin aglycone core conjugated with a glucose unit. The compound is distinguished by its acetylated sugar moiety and stereochemical configuration at the C-4 position .

Properties

Molecular Formula |

C26H30O10 |

|---|---|

Molecular Weight |

502.5 g/mol |

IUPAC Name |

[(3S,5R,6R,7S,8R,10S,12S)-6,16-dihydroxy-5-(hydroxymethyl)-12-(4-methoxyphenyl)-15,17-dimethyl-2,4,9,13-tetraoxatetracyclo[8.7.1.03,8.014,18]octadeca-1(17),14(18),15-trien-7-yl] acetate |

InChI |

InChI=1S/C26H30O10/c1-11-20(29)12(2)23-19-17(9-16(33-22(11)19)14-5-7-15(31-4)8-6-14)34-25-24(32-13(3)28)21(30)18(10-27)35-26(25)36-23/h5-8,16-18,21,24-27,29-30H,9-10H2,1-4H3/t16-,17-,18+,21+,24-,25+,26-/m0/s1 |

InChI Key |

RILIBNNLUUUUJS-ZVTAQKPHSA-N |

Isomeric SMILES |

CC1=C(C(=C2C3=C1O[C@@H](C[C@@H]3O[C@@H]4[C@H]([C@@H]([C@H](O[C@H]4O2)CO)O)OC(=O)C)C5=CC=C(C=C5)OC)C)O |

Canonical SMILES |

CC1=C(C(=C2C3=C1OC(CC3OC4C(C(C(OC4O2)CO)O)OC(=O)C)C5=CC=C(C=C5)OC)C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Abacopterin B shares structural and functional similarities with other flavan-4-ol glycosides from A. penangiana, particularly abacopterin A , abacopterin C , and 6'-O-acetyleruberin A . Below is a detailed comparison:

Table 1: Structural and Functional Comparison of this compound with Analogues

Structural Similarities and Differences

- Core Aglycone : All abacopterins share the same 7-hydroxy-4'-methoxy-6,8-dimethylanthocyanidin backbone, which is critical for UV absorption at 228 and 276 nm .

- Glycosylation : this compound and A are acetylated at the C-6' position of the glucose unit, whereas abacopterin C lacks this modification.

- Stereochemistry : this compound and C exhibit an R-configuration at C-4, contrasting with the S-configuration in abacopterin A. This difference influences their binding affinity to molecular targets like NF-κB .

Functional Comparison

- Anti-Inflammatory Activity : Abacopterin A is the most studied, showing potent inhibition of TNF-α-induced NF-κB activation (IC₅₀ ~14–16 µM) and ameliorating metabolic syndrome in rodent models . While this compound is presumed to share these properties due to structural overlap, its efficacy remains unquantified.

- Anti-Proliferative Effects : Abacopterin C exhibits mild cytotoxicity (IC₅₀ >50 µM) against cancer cells, whereas this compound’s role in tumor suppression is underexplored .

- Metabolic Regulation: Total flavonoid glycosides (TFA) from A. penangiana, which include this compound, reduce lipid levels and inflammation in hyperlipidemic rats, suggesting synergistic effects among isomers .

Q & A

Q. How can researchers conduct a comprehensive literature review to contextualize this compound’s novelty?

- Methodological Answer : Use structured frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine search strategies. Query databases (e.g., PubMed, SciFinder) with Boolean operators and document inclusion/exclusion criteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.